molecular formula C8H9NO4 B13657886 4-Ethoxy-2-hydroxynicotinic acid

4-Ethoxy-2-hydroxynicotinic acid

Cat. No.: B13657886
M. Wt: 183.16 g/mol
InChI Key: YYDXGYKTMKQONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of an ethoxy group at the 4-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-hydroxynicotinic acid typically involves the ethoxylation of 2-hydroxynicotinic acid. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the ethoxylation process . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale ethoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Ethoxy-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-Hydroxynicotinic acid
  • 4-Hydroxynicotinic acid
  • 5-Hydroxynicotinic acid
  • 6-Hydroxynicotinic acid

Comparison: 4-Ethoxy-2-hydroxynicotinic acid is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other hydroxynicotinic acids, it exhibits enhanced solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

4-ethoxy-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-2-13-5-3-4-9-7(10)6(5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12)

InChI Key

YYDXGYKTMKQONJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)NC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.